molecular formula C12H14O B2826736 2,2-Dimethyl-3-phenylcyclobutan-1-one CAS No. 4056-87-5

2,2-Dimethyl-3-phenylcyclobutan-1-one

Cat. No.: B2826736
CAS No.: 4056-87-5
M. Wt: 174.243
InChI Key: RQFJJICAYZMXDO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylcyclobutan-1-one is an organic compound with the molecular formula C12H14O It is a cyclobutanone derivative characterized by a phenyl group and two methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-phenylcyclobutan-1-one typically involves the [2+2] cycloaddition reaction. This method is widely used for the formation of cyclobutane rings. The reaction involves the use of alkenes and ketenes under specific conditions to form the cyclobutane ring. The reaction conditions often include the use of catalysts such as transition metals to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale [2+2] cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutanones or phenyl derivatives.

Scientific Research Applications

2,2-Dimethyl-3-phenylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenylcyclobutan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological pathways, influencing cellular processes and potentially exhibiting pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcyclobutan-1-one: Similar in structure but lacks the two methyl groups.

    Cyclobutanone: The simplest cyclobutanone without any substituents.

    2,2-Dimethylcyclobutanone: Similar but without the phenyl group.

Uniqueness

2,2-Dimethyl-3-phenylcyclobutan-1-one is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for studying the effects of steric and electronic factors on cyclobutane derivatives .

Properties

IUPAC Name

2,2-dimethyl-3-phenylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-12(2)10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFJJICAYZMXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4056-87-5
Record name 2,2-dimethyl-3-phenylcyclobutan-1-one
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